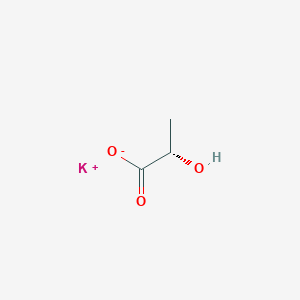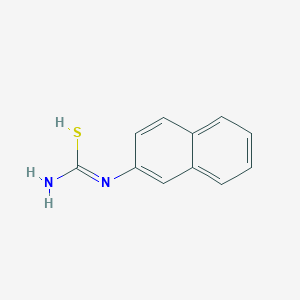
d-Glucose ethylene thioketal
描述
d-Glucose ethylene thioketal is a derivative of d-glucose, a simple sugar that is an essential energy source in living organisms The compound is formed by the reaction of d-glucose with ethylene glycol and a thiol, resulting in a thioketal linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of d-glucose ethylene thioketal typically involves the reaction of d-glucose with ethylene glycol and a thiol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic thioketal intermediate. The general reaction conditions include:
Reactants: d-Glucose, ethylene glycol, and a thiol (such as 1,3-propanedithiol).
Catalyst: Acid catalyst (e.g., hydrochloric acid or sulfuric acid).
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the intermediate.
Temperature: The reaction is typically carried out at elevated temperatures to facilitate the formation of the thioketal linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of any impurities.
化学反应分析
Types of Reactions
d-Glucose ethylene thioketal undergoes various chemical reactions, including:
Oxidation: The thioketal linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The thioketal can be reduced back to the original thiol and ethylene glycol.
Substitution: The thioketal linkage can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and ethylene glycol.
Substitution: Various substituted thioketals depending on the nucleophile used.
科学研究应用
d-Glucose ethylene thioketal has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential as a reactive oxygen species (ROS)-responsive material in drug delivery systems.
Medicine: Investigated for its use in wound healing applications due to its ROS-scavenging properties.
Industry: Utilized in the development of smart materials and nanocomposites with enhanced mechanical and chemical properties.
作用机制
The mechanism of action of d-glucose ethylene thioketal involves its ability to respond to reactive oxygen species. The thioketal linkage is sensitive to ROS, leading to its cleavage and the release of the active components. This property makes it useful in drug delivery systems where controlled release of therapeutic agents is desired. The molecular targets and pathways involved include the scavenging of ROS and the subsequent release of drugs or other active molecules.
相似化合物的比较
Similar Compounds
d-Glucose ethylene acetal: Similar in structure but with an acetal linkage instead of a thioketal.
d-Glucose ethylene ketal: Contains a ketal linkage, offering different chemical properties.
d-Glucose ethylene thioacetal: Similar to thioketal but with a thioacetal linkage.
Uniqueness
d-Glucose ethylene thioketal is unique due to its ROS-responsive properties, making it particularly useful in applications where controlled release and ROS scavenging are important. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
属性
IUPAC Name |
1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S2/c9-3-4(10)5(11)6(12)7(13)8-14-1-2-15-8/h4-13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVIILREBFKRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50791-21-4, 3650-65-5, 16732-29-9 | |
| Record name | NSC158947 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | d-Glucose ethylene thioketal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC143002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(2,5-Dioxopyrrolidin-1-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7824391.png)



